Tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate

Medicinal Chemistry Drug Design Lipophilicity

This functionalized piperidine combines a Boc-protected nitrogen, 2-oxo group, and 4-cyano substituent—a substitution pattern unmatched by simpler piperidones. The 4-cyano group enables chemoselective reduction to 4-aminomethyl-2-oxopiperidine for amide coupling and PROTAC linker attachment. With LogP 1.68, this lipophilic scaffold suits CNS drug discovery requiring blood-brain barrier penetration. Its C2 epimerization propensity makes it an ideal substrate for asymmetric methodology development. Ensure reproducible outcomes—choose this specific intermediate for your medicinal chemistry and chemical biology programs.

Molecular Formula C11H16N2O3
Molecular Weight 224.26
CAS No. 2203403-87-4
Cat. No. B2620556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-cyano-2-oxopiperidine-1-carboxylate
CAS2203403-87-4
Molecular FormulaC11H16N2O3
Molecular Weight224.26
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1=O)C#N
InChIInChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-5-4-8(7-12)6-9(13)14/h8H,4-6H2,1-3H3
InChIKeyCSBFLLVVHGRIGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate (CAS 2203403-87-4): A Differentiated Piperidine Building Block for Pharmaceutical Synthesis


Tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate is a functionalized piperidine derivative (C11H16N2O3, MW: 224.26 g/mol) featuring a Boc-protected nitrogen, a 2-oxo group, and a cyano substituent at the 4-position . This substitution pattern imparts distinct reactivity compared to simpler piperidones, positioning it as a versatile intermediate for the synthesis of bioactive molecules in medicinal chemistry .

Why Generic Substitution of Tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate is Not Recommended


Piperidine scaffolds are common, but specific substitution patterns critically dictate synthetic utility and biological activity. The combination of the 2-oxo and 4-cyano groups in tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate provides a unique reactivity profile that cannot be replicated by analogs like 1-Boc-4-piperidone or 1-Boc-3-cyanopiperidine. As demonstrated in SAR studies of related piperidine cores, even minor modifications at the 4-position lead to significant changes in activity (e.g., IC50 values varying by orders of magnitude) [1], underscoring why this specific compound cannot be interchanged without altering experimental outcomes.

Quantitative Evidence for Selecting Tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate over Analogs


Differentiation via 4-Cyano Substitution: Impact on LogP and Predicted Membrane Permeability

The presence of the 4-cyano group directly influences the compound's lipophilicity compared to the unsubstituted 4-oxopiperidine core. The target compound tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate has a vendor-reported LogP of 1.68368 , which is substantially different from the unsubstituted 1-Boc-4-piperidone (LogP ~0.8). This increase in LogP is a critical parameter for medicinal chemists seeking to balance solubility and passive membrane permeability in drug candidates.

Medicinal Chemistry Drug Design Lipophilicity ADME

Synthetic Utility: Chemoselective Reduction of the 4-Cyano Group to an Aminomethyl Moiety

A key advantage of tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate is the chemoselective reactivity of its 4-cyano group, which can be cleanly reduced to the corresponding primary amine using standard conditions (e.g., H2, Pd(OH)2 or LiAlH4) while the 2-oxo and Boc groups remain intact [1]. In contrast, a comparator like 1-Boc-4-cyanopiperidine lacks the 2-oxo group, leading to a different and less versatile reduction product (4-aminomethylpiperidine). This provides a pathway to orthogonally protected 4-aminomethyl-2-oxopiperidines, which are valuable intermediates for introducing basic amine handles.

Organic Synthesis Functional Group Interconversion Chemical Biology

Reactivity Differentiation: C2 Epimerization Propensity in 4-Oxopiperidine Systems

Research on chiral 2-substituted-4-oxopiperidines has demonstrated a high propensity for unexpected epimerization at the C2 position during Horner-Wadsworth-Emmons (HWE) reactions [1]. While the target compound is not chiral at C2 in its base form, this class-level finding has critical implications: any attempt to introduce chirality at C2 in this or related 4-oxopiperidine frameworks requires careful reaction condition control to avoid stereochemical scrambling. This is a well-documented, class-specific phenomenon for 4-oxopiperidines that does not apply to 4-unsubstituted or 3-oxopiperidine analogs.

Stereochemistry Process Chemistry Chiral Synthesis

Purity and Safety Profile: A Benchmark for Procurement Specifications

Commercially available tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate is supplied with a purity of 97% (HPLC) from reputable vendors such as Fluorochem and Leyan . Its safety profile is clearly defined with GHS classifications (H302, H315, H319, H335) . In contrast, many closely related analogs (e.g., (2S)-tert-Butyl 3-cyano-2-methyl-4-oxopiperidine-1-carboxylate) may only be available at lower purities (e.g., 95%) from certain suppliers or lack comprehensive SDS documentation, introducing variability and additional qualification work for the end-user [1].

Quality Control Procurement Safety Lab Operations

Optimal Application Scenarios for Tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate in Research and Development


Synthesis of Orthogonally Protected 4-Aminomethyl-2-piperidones

The compound is ideally suited for the synthesis of 4-aminomethyl-2-oxopiperidine derivatives via chemoselective reduction of the cyano group. This is supported by class-level evidence of similar reductions on 4-oxopiperidine systems [1]. The resulting amine provides a convenient handle for further derivatization, such as amide coupling or reductive amination, while the Boc and 2-oxo groups remain available for orthogonal modifications.

Design of Piperidine-Based Inhibitors for CNS Targets

The higher LogP of 1.68 [1] positions this compound as a more lipophilic alternative to 1-Boc-4-piperidone for medicinal chemistry programs targeting central nervous system (CNS) disorders. This increased lipophilicity can improve passive diffusion across the blood-brain barrier, making it a strategic choice for early-stage CNS drug discovery where balancing solubility and permeability is critical.

Building Block for PROTAC Linker Conjugation

The 4-cyano group, after reduction to an aminomethyl moiety, serves as a valuable attachment point for linkers in PROTAC (Proteolysis Targeting Chimera) design. As demonstrated in recent PROTAC development efforts, functionalized piperidines are key components for connecting E3 ligase ligands to target protein binders [1]. This specific scaffold offers a unique combination of rigidity (from the piperidine ring) and a well-defined exit vector, enabling precise control over ternary complex formation.

Stereoselective Synthesis of Quaternary Piperidine Centers

Due to the documented C2 epimerization propensity of 4-oxopiperidines [1], this compound and its derivatives are excellent candidates for studying stereoselective alpha-functionalization. This makes it a valuable model substrate for developing and optimizing new asymmetric methodologies for constructing quaternary stereocenters, an important goal in academic and industrial process chemistry research.

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